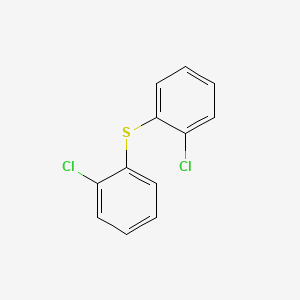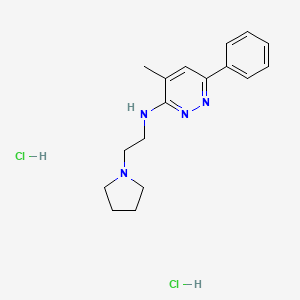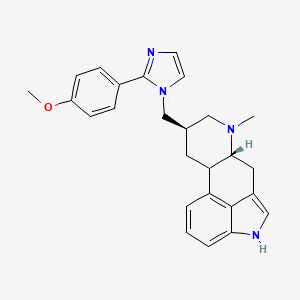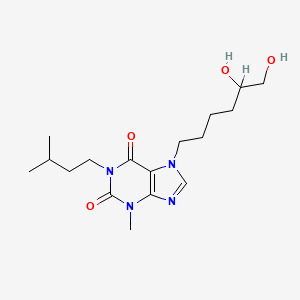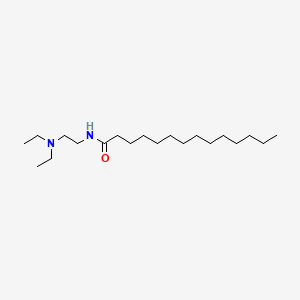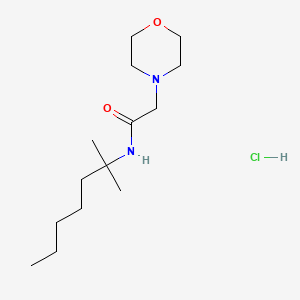
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C14-H28-N2-O2.Cl-H and a molecular weight of 292.90 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves several steps. One common method includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylhexylamine under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Chemical Reactions Analysis
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, leading to variations in its chemical and physical properties.
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior .
Properties
CAS No. |
109258-48-2 |
|---|---|
Molecular Formula |
C14H29ClN2O2 |
Molecular Weight |
292.84 g/mol |
IUPAC Name |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI Key |
HQOBKOZXXZNTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



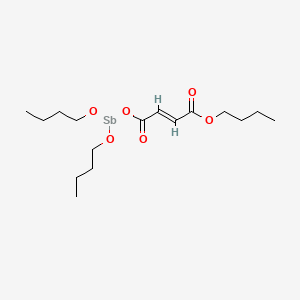
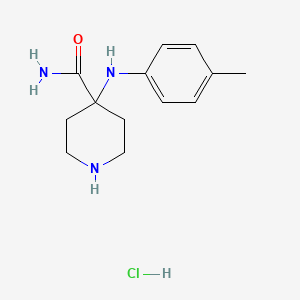
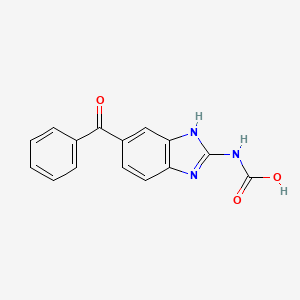
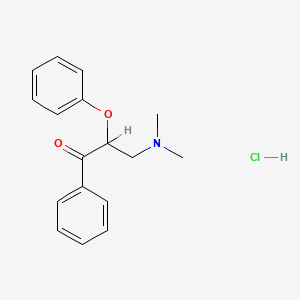

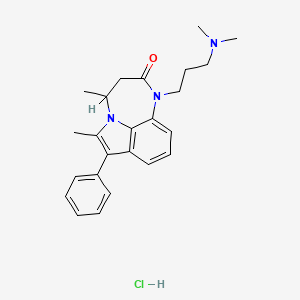
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
